tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride
CAS No.: 1147423-20-8
Cat. No.: VC3315785
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1147423-20-8 |
---|---|
Molecular Formula | C12H23ClN2O2 |
Molecular Weight | 262.77 g/mol |
IUPAC Name | tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;/h13H,4-9H2,1-3H3;1H |
Standard InChI Key | KZIOIPHLRMQCHJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride is an organic compound characterized by its spirocyclic structure containing two nitrogen atoms. The compound features a spiro junction between two five-membered rings, with one nitrogen atom in each ring. One of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group, and the compound exists as a hydrochloride salt. This structural arrangement contributes to its unique chemical behavior and potential applications in medicinal chemistry.
Chemical Identity
The chemical identity of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride is defined by several identifiers that are essential for its proper classification and identification in chemical databases and research literature. These identifiers include registry numbers, molecular formula, and various scientific nomenclature systems used internationally. The standardized identification enables researchers to access and share information about this compound consistently.
Table 1: Chemical Identifiers
Structural Features
The structural features of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride are defined by its spirocyclic arrangement. The compound consists of two five-membered rings connected at a single carbon atom (the spiro carbon), with nitrogen atoms incorporated into both rings. The nitrogen in one ring is protected with a tert-butoxycarbonyl group, while the other nitrogen exists as a secondary amine. In the hydrochloride salt form, this secondary amine is protonated, with the chloride ion serving as the counterion.
This unique structure provides specific spatial arrangements and functional groups that influence its chemical reactivity, solubility properties, and potential interactions with biological targets. The spirocyclic core offers a rigid framework that can be advantageous for molecular recognition in biological systems.
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride are crucial for understanding its behavior in various experimental conditions and applications. These properties dictate its solubility, stability, and reactivity patterns, which are essential considerations for researchers working with this compound.
Physical Properties
The physical state and properties of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride are important parameters for its handling, storage, and utilization in laboratory settings. As a hydrochloride salt, this compound typically demonstrates different solubility characteristics compared to its free base form, generally showing enhanced water solubility due to its ionic nature.
Table 2: Physical Properties
Property | Value |
---|---|
Molecular Weight | 262.78 g/mol |
Physical State | Solid |
Stereochemistry | 0 of 1 defined stereocenters |
Salt Form | Hydrochloride (1:1) |
Chemical Properties
The chemical properties of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride are influenced by its functional groups and structural arrangement. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom is base-sensitive and can be cleaved under acidic conditions, making it a valuable feature for synthetic applications. The secondary amine, present as a hydrochloride salt, can participate in various reactions, including nucleophilic substitutions and acid-base interactions.
The spirocyclic structure provides conformational rigidity, which can influence the compound's reactivity and selectivity in chemical reactions. This spirocyclic arrangement also creates a defined three-dimensional shape that may be important for interactions with biological macromolecules if the compound is used in medicinal chemistry applications.
Applications in Research
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride has potential applications across several research domains, particularly in medicinal chemistry and as a chemical intermediate for synthesizing more complex molecules.
Medicinal Chemistry
In medicinal chemistry, spirocyclic compounds are valued for their unique three-dimensional structures, which can provide specific spatial arrangements of functional groups. The spirocyclic structure of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride offers a rigid framework that may be advantageous for molecular recognition in biological systems. Additionally, the presence of two nitrogen atoms provides potential sites for hydrogen bonding and other interactions with biological targets.
The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective modification of the molecule, which is valuable in the development of structure-activity relationship studies. This protecting group can be removed under acidic conditions, revealing a secondary amine that can then be further functionalized to create analogs with potentially diverse biological activities.
Chemical Intermediate
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride can serve as a valuable intermediate in organic synthesis. The protected nitrogen atom allows for selective reactions at the unprotected nitrogen, enabling the construction of more complex molecules. The spirocyclic core provides a rigid scaffold onto which additional functional groups can be attached. Following such modifications, the Boc protecting group can be removed if desired, allowing for further transformations at the previously protected nitrogen atom.
This versatility makes tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride a potential building block for the synthesis of diverse chemical libraries, which are important in drug discovery and related fields.
Comparative Analysis with Related Compounds
To understand the unique properties and potential applications of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride, it is valuable to compare it with structurally related compounds, particularly different salt forms of the same base compound.
Comparison with Different Salt Forms
Different salt forms of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate can exhibit distinct physical and chemical properties, which may influence their suitability for specific applications.
Table 3: Comparison of Different Salt Forms
Structural Variations
Structural variations of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride may include compounds with different protecting groups on the nitrogen atoms, alternative substituents on the spirocyclic framework, or variations in the size of the spirocyclic rings. These structural modifications can significantly influence the compound's properties and potential applications.
The impact of such structural variations on chemical reactivity, physical properties, and biological activity represents an important area for further research and development in the field of spirocyclic compounds.
Analytical Methods for Characterization
Proper characterization of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride is essential for confirming its identity, assessing its purity, and understanding its structural features. Several analytical techniques are commonly employed for this purpose.
Spectroscopic Methods
Spectroscopic methods provide valuable information about the structural features of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, can elucidate the connectivity and environment of atoms in the molecule. Infrared (IR) spectroscopy can identify functional groups, such as the carbonyl group in the Boc protecting group and the N-H bonds. Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can confirm the compound's identity.
Crystallographic Analysis
X-ray crystallography, when applicable, can provide detailed information about the three-dimensional structure of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride in the solid state. This technique can reveal precise bond lengths, bond angles, and the spatial arrangement of atoms, including the conformation of the spirocyclic structure.
Future Research Directions
The unique structural features of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride suggest several promising directions for future research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Investigations
The spirocyclic structure of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride provides a rigid scaffold that could be exploited in drug discovery efforts. Future research might focus on developing derivatives of this compound as potential therapeutic agents, particularly for targets where the spatial arrangement of functional groups is crucial for binding and activity. The presence of two nitrogen atoms offers opportunities for creating analogs with diverse hydrogen bonding capabilities and pharmacophore profiles.
Development of New Synthetic Methods
The synthesis of spirocyclic compounds like tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride often presents challenges in terms of efficiency, selectivity, and scalability. Future research efforts might focus on developing improved synthetic methods for creating such structures, potentially utilizing catalytic approaches, flow chemistry, or other innovative techniques to enhance yield and reduce waste.
Structure-Property Relationship Studies
Understanding the relationship between the structural features of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride and its properties represents another important area for future research. This includes investigating how modifications to the spirocyclic core, the protecting group, or the salt form influence properties such as solubility, stability, and reactivity.
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